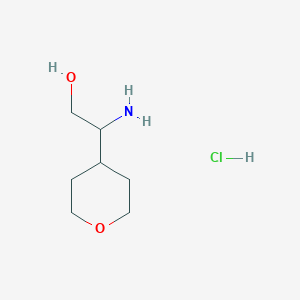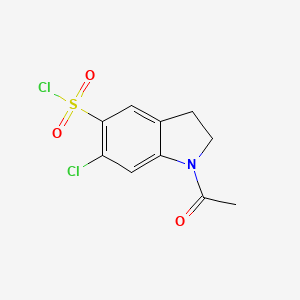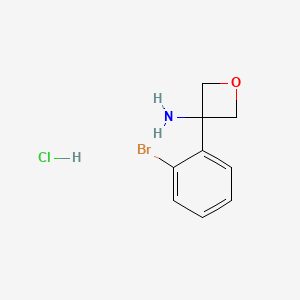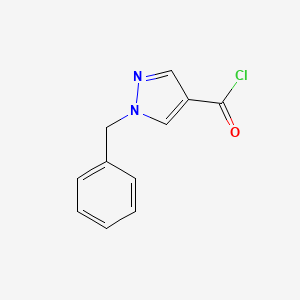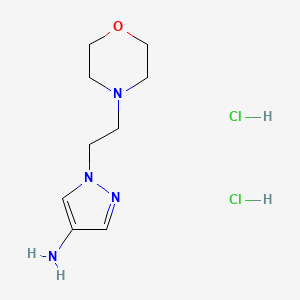
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
概要
説明
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that features a morpholine ring and a pyrazole ring
作用機序
- The primary target of this compound is the genome polyprotein of Hepatitis C virus genotype 1b (isolate BK) . The genome polyprotein plays a crucial role in the viral life cycle, including replication and assembly.
Target of Action
Mode of Action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)-morpholine with 4-amino-1H-pyrazole in the presence of a base such as sodium hydride. The reaction is carried out in an appropriate solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
1-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carbaldehyde: Similar structure with a pyrrole ring instead of a pyrazole ring.
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-ylamine: Similar structure without the dihydrochloride salt form.
Uniqueness
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its combination of the morpholine and pyrazole rings, which confer specific chemical and biological properties. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
特性
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYNEDDUWWFULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


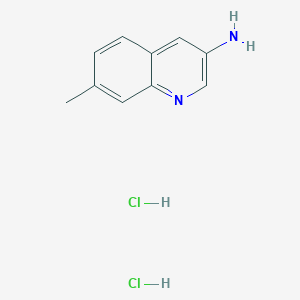
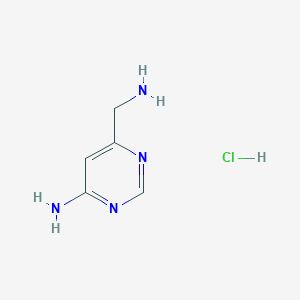

![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
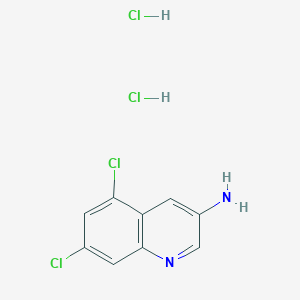
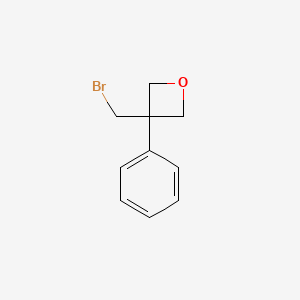
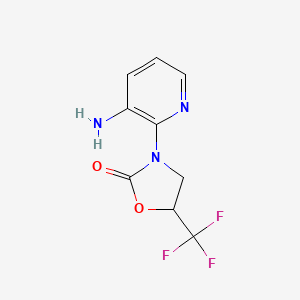
![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
